1-Fluoro-2-methyl-1-(4-methylphenyl)propan-2-amine
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Overview
Description
1-Fluoro-2-methyl-1-(4-methylphenyl)propan-2-amine is an organic compound with the molecular formula C11H16FN. It is a derivative of amphetamine, characterized by the presence of a fluorine atom and a methyl group attached to the phenyl ring.
Preparation Methods
The synthesis of 1-Fluoro-2-methyl-1-(4-methylphenyl)propan-2-amine typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylacetophenone and fluorinating agents.
Reductive Amination: The key step involves the reductive amination of the fluorinated intermediate with methylamine in the presence of a reducing agent such as sodium cyanoborohydride or lithium aluminum hydride.
Purification: The final product is purified using techniques like recrystallization or column chromatography to achieve high purity
Chemical Reactions Analysis
1-Fluoro-2-methyl-1-(4-methylphenyl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, leading to the formation of different derivatives.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into simpler components
Scientific Research Applications
1-Fluoro-2-methyl-1-(4-methylphenyl)propan-2-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential use in developing new pharmaceuticals, particularly in the treatment of neurological disorders.
Synthetic Organic Chemistry: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in research to understand its effects on biological systems, including its interaction with neurotransmitter receptors.
Industrial Applications: The compound is explored for its potential use in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 1-Fluoro-2-methyl-1-(4-methylphenyl)propan-2-amine involves its interaction with neurotransmitter systems in the brain. It is believed to act as a central nervous system stimulant by increasing the release of neurotransmitters such as dopamine and norepinephrine. This leads to enhanced synaptic transmission and stimulation of the central nervous system .
Comparison with Similar Compounds
1-Fluoro-2-methyl-1-(4-methylphenyl)propan-2-amine can be compared with other similar compounds:
Amphetamine: Both compounds share a similar core structure, but the presence of the fluorine atom in this compound imparts different pharmacological properties.
Methamphetamine: Similar to amphetamine, methamphetamine has a methyl group attached to the nitrogen atom, whereas this compound has a fluorine atom on the phenyl ring.
Fluoroamphetamine: This compound is closely related, with the fluorine atom positioned differently on the phenyl ring, leading to variations in its biological activity
Properties
Molecular Formula |
C11H16FN |
---|---|
Molecular Weight |
181.25 g/mol |
IUPAC Name |
1-fluoro-2-methyl-1-(4-methylphenyl)propan-2-amine |
InChI |
InChI=1S/C11H16FN/c1-8-4-6-9(7-5-8)10(12)11(2,3)13/h4-7,10H,13H2,1-3H3 |
InChI Key |
HAHRLCIOLSAEHN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C(C)(C)N)F |
Origin of Product |
United States |
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